![molecular formula C11H14N4 B1471730 2-Cyclopentylpyrazolo[1,5-a]pyrimidin-6-amine CAS No. 1356003-24-1](/img/structure/B1471730.png)

2-Cyclopentylpyrazolo[1,5-a]pyrimidin-6-amine

Vue d'ensemble

Description

2-Cyclopentylpyrazolo[1,5-a]pyrimidin-6-amine (CPP) is a heterocyclic compound that has gained attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic properties. It is an aromatic heterocyclic compound that contains both pyrazole and pyrimidine rings .

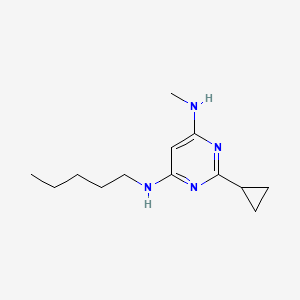

Molecular Structure Analysis

The molecular formula of 2-Cyclopentylpyrazolo[1,5-a]pyrimidin-6-amine is C11H14N4, and its molecular weight is 202.26 g/mol. The structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .Chemical Reactions Analysis

While the specific chemical reactions involving 2-Cyclopentylpyrazolo[1,5-a]pyrimidin-6-amine are not detailed in the retrieved papers, pyrimidines in general display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .Applications De Recherche Scientifique

Fluorescent Probes and Optical Applications

The pyrazolo[1,5-a]pyrimidine derivatives, including 2-Cyclopentylpyrazolo[1,5-a]pyrimidin-6-amine, have been identified as strategic compounds for optical applications . They offer simpler and greener synthetic methodologies and tunable photophysical properties. These compounds can serve as fluorescent probes for studying intracellular processes, acting as chemosensors, and contributing to the development of organic materials .

Medicinal Chemistry and Drug Design

In medicinal chemistry, the structural versatility of 2-Cyclopentylpyrazolo[1,5-a]pyrimidin-6-amine allows for the design of compounds with potential therapeutic properties. Its heterocyclic structure is particularly useful in creating new drugs with improved efficacy and reduced side effects.

Antitumor Agents

This compound serves as an antitumor scaffold due to its significant photophysical properties. Researchers have explored its anticancer potential, focusing on its ability to inhibit enzymes that are crucial for cancer cell survival .

Synthetic Methodologies

The main synthesis route of pyrazolo[1,5-a]pyrimidines allows for versatile structural modifications, which is essential for the development of new synthetic methodologies. This adaptability facilitates the creation of a wide range of derivatives with varied biological activities .

Material Science

Due to its photophysical properties, 2-Cyclopentylpyrazolo[1,5-a]pyrimidin-6-amine is also gaining traction in material science. It can be used in the development of new materials with specific optical characteristics, potentially impacting areas such as organic light-emitting devices .

Bio-Macromolecular Interactions

The compound’s ability to interact with bio-macromolecules makes it a valuable tool for studying biological interactions. This can lead to a better understanding of biological processes at the molecular level, which is crucial for the development of targeted therapies .

Mécanisme D'action

Target of Action

Pyrazolo[1,5-a]pyrimidines are known to be a large family of N-heterocyclic compounds that have shown significant impact in medicinal chemistry . Some derivatives have been identified as novel inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a protein that plays a crucial role in cell cycle regulation .

Biochemical Pathways

The inhibition of CDK2 can affect the cell cycle, particularly the transition from the G1 phase to the S phase. This can lead to the arrest of cell growth and division .

Result of Action

The inhibition of CDK2 can lead to the arrest of cell growth and division, potentially leading to cell death . This makes CDK2 inhibitors promising candidates for cancer treatment.

Propriétés

IUPAC Name |

2-cyclopentylpyrazolo[1,5-a]pyrimidin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4/c12-9-6-13-11-5-10(14-15(11)7-9)8-3-1-2-4-8/h5-8H,1-4,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYJYZYCFPAQKGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=NN3C=C(C=NC3=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

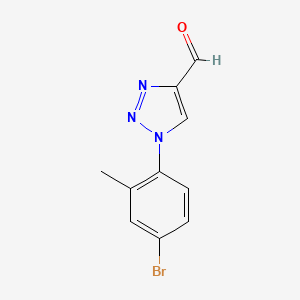

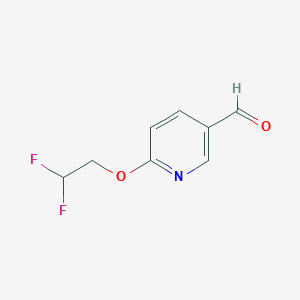

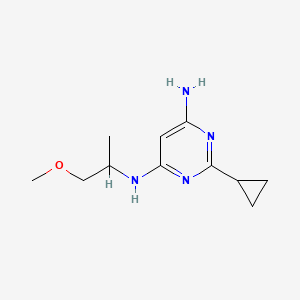

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

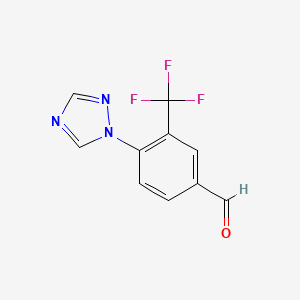

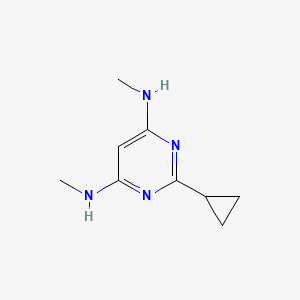

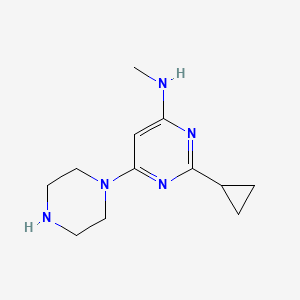

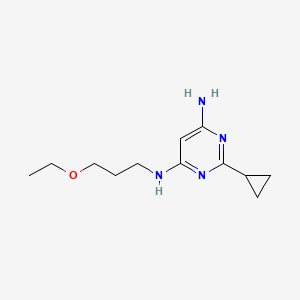

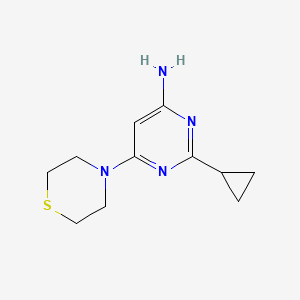

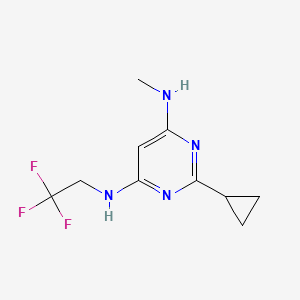

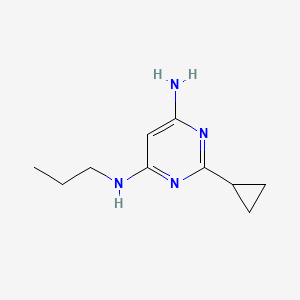

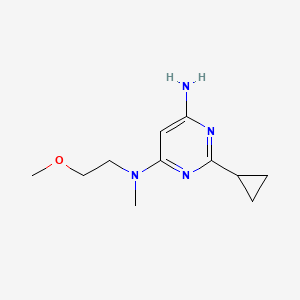

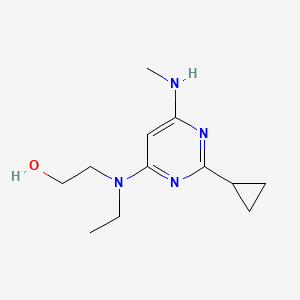

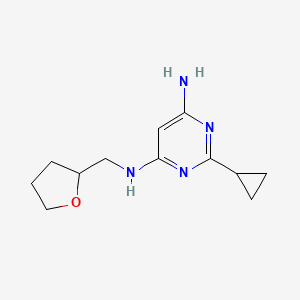

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.